molecular formula C15H18N2O B11869172 1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole

1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole

Cat. No.: B11869172
M. Wt: 242.32 g/mol
InChI Key: TYLDHRXPOVGESX-UHFFFAOYSA-N
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Description

1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole typically involves the following steps:

    Formation of the Cyclohexyloxyphenyl Intermediate: This step involves the reaction of cyclohexanol with a phenyl halide under basic conditions to form the cyclohexyloxyphenyl intermediate.

    Imidazole Ring Formation: The intermediate is then subjected to cyclization with formamide or other suitable reagents to form the imidazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild to moderate temperatures and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[4-(cyclohexyloxy)phenyl]-1H-Imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-(Cyclohexyloxy)phenyl]-1H-Imidazole can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substituent, which imparts distinct physical and chemical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-(4-cyclohexyloxyphenyl)imidazole

InChI

InChI=1S/C15H18N2O/c1-2-4-14(5-3-1)18-15-8-6-13(7-9-15)17-11-10-16-12-17/h6-12,14H,1-5H2

InChI Key

TYLDHRXPOVGESX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

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